
1,1'-Biphenyl, 2,3'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,3’-dinitro- is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with nitro groups attached at the 2 and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 2,3’-dinitro- can be synthesized through several methods. One common approach involves the nitration of biphenyl derivatives. For example, the nitration of 4,4’-dibromobiphenyl can yield 4,4’-dibromo-2,3’-dinitrobiphenyl . Another method involves the Suzuki cross-coupling reaction, which can be tailored to produce 2,3’-dinitro-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,3’-dinitro- typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,3’-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives, such as 2,3’-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1,1’-Biphenyl, 2,3’-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3’-dinitro- involves its interaction with molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’-dinitro-: Similar structure but with nitro groups at the 2 and 2’ positions.
1,1’-Biphenyl, 4,4’-dinitro-: Nitro groups at the 4 and 4’ positions.
1,1’,1’‘-(2’,4’-Dinitro-[1,1’-biphenyl]-2,4,6-triyl)tripiperidine: A more complex derivative with additional functional groups.
Uniqueness
1,1’-Biphenyl, 2,3’-dinitro- is unique due to the specific positioning of its nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to other biphenyl derivatives.
Properties
CAS No. |
7391-72-2 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
1-nitro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H |
InChI Key |
FMHCZXFBIPODBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)
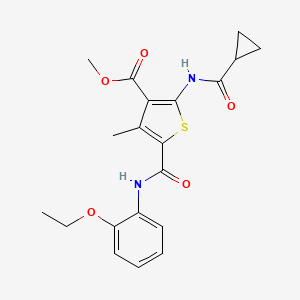
![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)

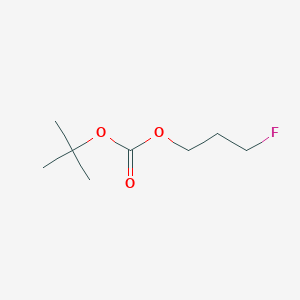
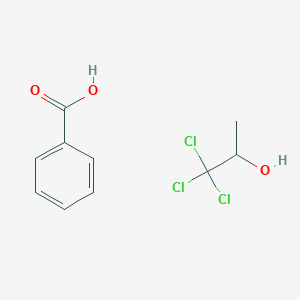
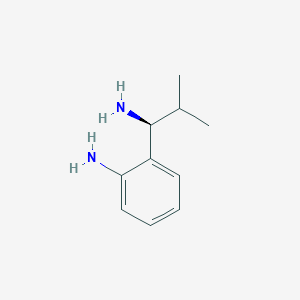
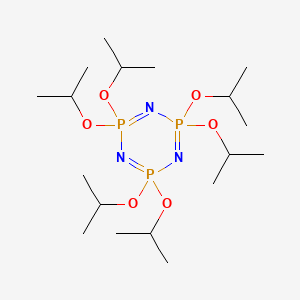
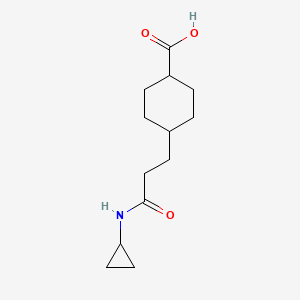
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
